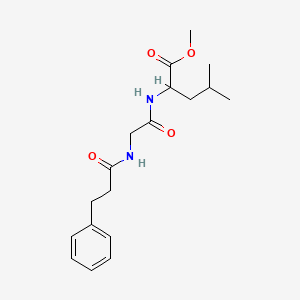
methyl N-(3-phenylpropanoyl)glycylleucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3-phenylpropanoyl)glycylleucinate is a synthetic organic compound that belongs to the class of peptides It is characterized by the presence of a phenylpropanoyl group attached to a glycylleucinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-phenylpropanoyl)glycylleucinate typically involves the amidation of 3-phenylpropanoic acid with glycylleucine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Methyl N-(3-phenylpropanoyl)glycylleucinate can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group in the phenylpropanoyl moiety can yield alcohol derivatives.
Substitution: The amino group in the glycylleucinate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl N-(3-phenylpropanoyl)glycylleucinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and enzymatic reactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl N-(3-phenylpropanoyl)glycylleucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpropanoyl group can interact with hydrophobic pockets in proteins, while the glycylleucinate moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(3-Phenylpropionyl)glycine: Similar structure but lacks the leucinate moiety.
Methyl N-(carboxymethyl)-N-(3-phenylpropanoyl)glycyl-D-histidinate: Contains a histidinate moiety instead of leucinate.
N-methyl-N-(3-phenylpropanoyl)glycine: Similar but with a methyl group on the nitrogen atom.
Uniqueness
Methyl N-(3-phenylpropanoyl)glycylleucinate is unique due to the presence of both phenylpropanoyl and glycylleucinate moieties, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
特性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
methyl 4-methyl-2-[[2-(3-phenylpropanoylamino)acetyl]amino]pentanoate |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)11-15(18(23)24-3)20-17(22)12-19-16(21)10-9-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,19,21)(H,20,22) |
InChIキー |
HTZHHNGJLNGKFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)CNC(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


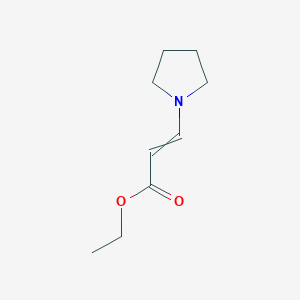
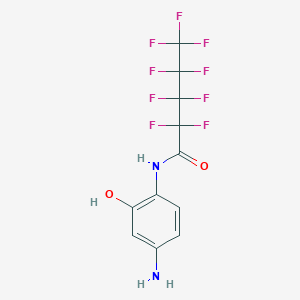


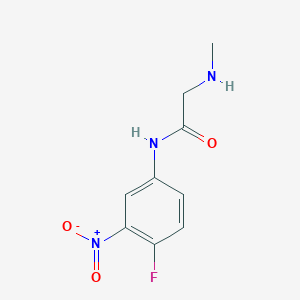

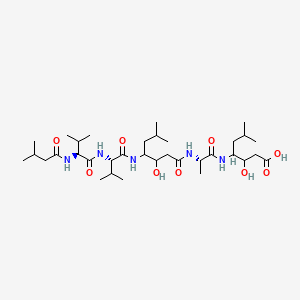

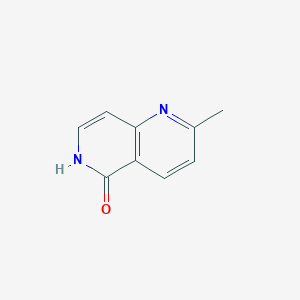
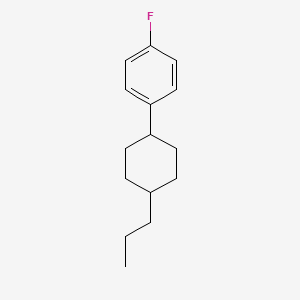


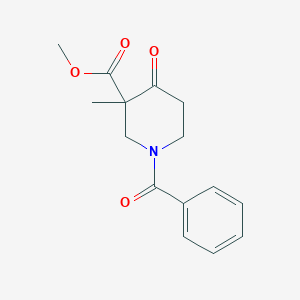
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
